

# A Comparative Study of Pyrrolizidine Alkaloid Regulations in the EU and USA

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the regulatory frameworks for **pyrrolizidine** alkaloids (PAs) in the European Union (EU) and the United States (USA). **Pyrrolizidine** alkaloids are a group of naturally occurring toxins produced by numerous plant species worldwide. Their presence in the food chain, primarily through contamination of crops, honey, and herbal products, poses a significant health risk to humans due to their hepatotoxic, genotoxic, and carcinogenic properties. This document outlines the distinct approaches taken by the EU and the US in managing the risks associated with PA contamination in food and dietary supplements, presenting quantitative limits, analytical methodologies, and regulatory workflows.

### **Regulatory Landscape Overview**

The EU has established a harmonized and stringent regulatory framework with specific maximum levels for the sum of certain PAs in a wide range of foodstuffs. In contrast, the US does not have specific federal maximum limits for PAs in food but considers dietary supplements containing these alkaloids to be adulterated.

### **Quantitative Comparison of Maximum Levels**

The EU, under Commission Regulation (EU) 2023/915, has set specific maximum levels for the sum of 21 **pyrrolizidine** alkaloids and their N-oxides in various food categories. The regulation also considers an additional 14 PAs that are structurally similar and may co-elute during



analysis. The US, on the other hand, does not have such specific maximum residue limits for PAs in food products. The Food and Drug Administration (FDA) can, however, take action against food products on a case-by-case basis if they are found to contain substances at levels that may pose a health risk. For dietary supplements, the FDA's position is that products containing PAs are considered adulterated.

| Food Category                                                                            | European Union:<br>Maximum Level (μg/kg) | United States: Maximum<br>Level (µg/kg)   |
|------------------------------------------------------------------------------------------|------------------------------------------|-------------------------------------------|
| Herbal infusions (dried product)                                                         | 200                                      | No specific limit                         |
| Tea (Camellia sinensis) (dried product)                                                  | 150                                      | No specific limit                         |
| Rooibos, anise, lemon balm,<br>chamomile, thyme,<br>peppermint, lemon verbena<br>(dried) | 400                                      | No specific limit                         |
| Cumin seeds                                                                              | 400                                      | No specific limit                         |
| Borage leaves (fresh, frozen) for the final consumer                                     | 750                                      | No specific limit                         |
| Dried herbs (except those specified elsewhere)                                           | 400                                      | No specific limit                         |
| Borage, lovage, marjoram, oregano (dried)                                                | 1000                                     | No specific limit                         |
| Food supplements containing herbal ingredients                                           | 400                                      | Considered adulterated if PAs are present |
| Pollen-based food<br>supplements, pollen and pollen<br>products                          | 500                                      | Considered adulterated if PAs are present |

Note: The EU's maximum levels refer to the lower-bound sum of 21 specific **pyrrolizidine** alkaloids and their N-oxides.



## Experimental Protocols for Pyrrolizidine Alkaloid Analysis

The accurate detection and quantification of **pyrrolizidine** alkaloids at low levels in complex matrices require sophisticated analytical techniques. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the most widely accepted method in both the EU and the US.

## European Union: Recommended Methodology (based on European Pharmacopoeia and BfR methods)

The European Pharmacopoeia chapter 2.8.26 provides guidance on the analysis of contaminant **pyrrolizidine** alkaloids and allows for the use of any validated chromatographic method coupled with mass spectrometry. A widely referenced method is that of the German Federal Institute for Risk Assessment (BfR).

#### 1. Sample Preparation:

- Homogenization: The sample is homogenized to ensure a representative portion is taken for analysis. For solid samples, cryogenic grinding with dry ice is often employed to achieve a fine, uniform powder.
- Extraction: A known weight of the homogenized sample (e.g., 2 grams) is extracted with an acidic aqueous solution (e.g., 0.05 M sulfuric acid) using ultrasonication. This is typically repeated twice.
- Centrifugation: The mixture is centrifuged to separate the solid matrix from the liquid extract.
   The supernatants from the extractions are combined.
- Solid-Phase Extraction (SPE) Clean-up: The combined extract is passed through a strong cation exchange (SCX) SPE cartridge. The cartridge is washed with a series of solvents to remove interfering compounds. The PAs are then eluted with an ammoniated organic solvent (e.g., methanol with 2.5% ammonia).
- Solvent Evaporation and Reconstitution: The eluate is evaporated to dryness under a gentle stream of nitrogen and reconstituted in a small, known volume of a suitable solvent (e.g.,



methanol/water mixture) for LC-MS/MS analysis.

#### 2. LC-MS/MS Analysis:

- Chromatographic Separation: The reconstituted sample is injected into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system. Separation is typically achieved on a C18 reversed-phase column using a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with formic acid and ammonium formate) and an organic component (e.g., methanol or acetonitrile with formic acid and ammonium formate).
- Mass Spectrometric Detection: The eluent from the HPLC/UHPLC is introduced into a
  tandem mass spectrometer (MS/MS) equipped with an electrospray ionization (ESI) source
  operating in positive ion mode. Detection and quantification are performed using multiple
  reaction monitoring (MRM), targeting the specific precursor-to-product ion transitions for
  each of the regulated PAs and their N-oxides.
- Quantification: Quantification is typically performed using an internal standard and a matrixmatched calibration curve to compensate for matrix effects.

## United States: General Methodology (based on available literature and upcoming USP guidance)

While the FDA does not prescribe a single official method, the upcoming United States Pharmacopeia (USP) General Chapter <567> will provide a prototype analytical method. The principles are similar to the European methods.

- 1. Sample Preparation:
- Extraction is typically performed with an acidified aqueous solution.
- Clean-up often involves solid-phase extraction (SPE) to remove matrix interferences.
- 2. LC-MS/MS Analysis:
- UHPLC coupled with tandem mass spectrometry (UHPLC-MS/MS) is the preferred analytical technique.



- Analysis is performed in positive ion mode using multiple reaction monitoring (MRM) to ensure selectivity and sensitivity.
- Isotope-labeled internal standards are recommended for accurate quantification.

## Signaling Pathways and Experimental Workflows Metabolic Activation and Hepatotoxicity of Pyrrolizidine Alkaloids

**Pyrrolizidine** alkaloids themselves are not toxic but are converted to toxic metabolites in the liver by cytochrome P450 enzymes. These reactive pyrrolic esters can bind to cellular macromolecules, leading to cytotoxicity, genotoxicity, and carcinogenicity.













Click to download full resolution via product page

 To cite this document: BenchChem. [A Comparative Study of Pyrrolizidine Alkaloid Regulations in the EU and USA]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1209537#a-comparative-study-of-pyrrolizidine-alkaloid-regulations-in-the-eu-and-usa]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com